molecular formula C21H22N2O5 B7726781 MFCD02361366

MFCD02361366

Cat. No.: B7726781
M. Wt: 382.4 g/mol
InChI Key: FJWQDSXTYTZJEL-OQLLNIDSSA-N
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Description

Compounds under the MFCD series often exhibit unique coordination properties due to hybrid ligands (e.g., phosphine-alkene systems), which enable diverse transition metal interactions .

Properties

IUPAC Name

ethyl 5-[(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-6-28-21(25)18-12(2)19(23-13(18)3)20(24)15(11-22)9-14-7-8-16(26-4)17(10-14)27-5/h7-10,23H,6H2,1-5H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWQDSXTYTZJEL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02361366 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include multi-step organic synthesis involving intermediate compounds and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is carried out under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02361366 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of this compound.

Scientific Research Applications

MFCD02361366 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is used in biochemical assays and as a probe to study biological processes.

    Medicine: this compound is investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies on its synthesis, reactions, and applications will continue to expand our understanding and utilization of this compound.

Comparison with Similar Compounds

Compound 1: MFCD02258901 (CAS 56469-02-4)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties: Boiling Point: ~300°C (estimated) Hydrogen Bond Acceptors: 3 Topological Polar Surface Area (TPSA): 46.53 Ų Synthetic Methods: Alkylation of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone .
  • Applications : Used as a precursor for bioactive heterocycles in drug discovery.

Compound 2: MFCD13195646 (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: Log P (octanol-water): 2.15 (XLOGP3) GI Absorption: High Blood-Brain Barrier (BBB) Permeability: Yes Synthetic Methods: Palladium-catalyzed cross-coupling reactions .
  • Applications : Boronic acid derivatives for Suzuki-Miyaura coupling in organic synthesis.

Functional Analogs

Compound 3: Hybrid Phosphine-Alkene Ligands (e.g., Ligand 32 from )

  • Key Features :
    • Multidentate coordination modes for transition metals (e.g., Fe, Pd).
    • Enhanced catalytic activity in C–C bond-forming reactions.
  • Contrast with MFCD02361366 : While this compound may share ligand-based reactivity, its exact metal-binding behavior remains uncharacterized compared to well-studied systems like Ligand 32 .

Data Tables

Table 1: Physicochemical Properties Comparison

Property MFCD02258901 MFCD13195646 Hybrid Ligand 32
Molecular Weight 163.17 235.27 ~300–400 (estimated)
TPSA (Ų) 46.53 40.46 N/A
Log P 1.64 (MLOGP) 2.15 (XLOGP3) N/A
Synthetic Complexity Moderate High High
Primary Application Drug Discovery Organic Synthesis Catalysis

Table 2: Reactivity and Functional Metrics

Metric MFCD02258901 MFCD13195646
Hydrogen Bond Donors 1 0
Rotatable Bonds 1 2
PAINS Alerts 0 1 (Brenk Alert)
Bioavailability Score 0.55 0.55

Key Research Findings

Synthetic Accessibility : MFCD02258901 is synthesized via straightforward alkylation, whereas MFCD13195646 requires palladium-catalyzed cross-coupling, reflecting higher complexity and cost .

Pharmacological Potential: MFCD02258901’s high TPSA and moderate Log P suggest suitability for central nervous system (CNS) drug candidates, whereas MFCD13195646’s BBB permeability supports neuroactive compound development .

Catalytic Utility : Hybrid ligands (e.g., Ligand 32) outperform MFCD analogs in enantioselective catalysis, emphasizing the need for tailored ligand design in this compound optimization .

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